

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one

Cat. No.: B1272487

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **5-Bromo-3-ethyl-1,3-dihydro-indol-2-one**

Introduction

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, also known as 5-Bromo-3-ethyl-2-oxindole, is a heterocyclic compound belonging to the oxindole class. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a bromine atom at the 5-position and an ethyl group at the 3-position significantly influences the molecule's electronic properties, lipophilicity, and steric profile, making it a valuable building block for drug discovery and development.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines standardized protocols for their experimental determination, and offers insights grounded in chemical principles for researchers in organic synthesis and pharmaceutical development.

Part 1: Physicochemical and Computed Properties

While extensive experimental data for this specific molecule is not widely published, we can compile its fundamental identifiers and a robust set of computed properties from reliable

chemical databases. These predictions offer valuable guidance for experimental design and handling.

Core Molecular Identifiers

Identifier	Value	Source
IUPAC Name	5-bromo-3-ethyl-1,3-dihydroindol-2-one	[1]
CAS Number	304876-05-9	[1] [2]
Molecular Formula	C ₁₀ H ₁₀ BrNO	[1] [2]
Molecular Weight	240.10 g/mol	[1]
Exact Mass	238.99458 Da	[1] [2]

Predicted Physical and Chemical Properties

The following properties have been calculated using computational models and provide a strong basis for understanding the compound's behavior.

Property	Predicted Value	Source
XLogP3	2.4	[1] [2]
Boiling Point	330.8°C at 760 mmHg	[2]
Density	1.456 g/cm ³	[2]
Flash Point	153.8°C	[2]
pKa	13.32 ± 0.40	[2]
Vapor Pressure	0.000163 mmHg at 25°C	[2]
Hydrogen Bond Donor Count	1	[1] [2]
Hydrogen Bond Acceptor Count	1	[1] [2]
Rotatable Bond Count	1	[2]
Polar Surface Area (PSA)	29.1 Å ²	[1]

Appearance, Melting Point, and Solubility (Inferred)

- Physical State: Based on the high molecular weight and the crystalline nature of related compounds like 5-bromooxindole, **5-Bromo-3-ethyl-1,3-dihydro-indol-2-one** is expected to be a solid at room temperature, likely a crystalline powder.
- Melting Point: An experimental melting point for this specific compound is not available in the cited literature. However, we can infer a probable range from its parent structures. 5-Bromooxindole has a reported melting point of 220-224°C[\[3\]](#), while 5-bromoindole melts at 89-92°C[\[4\]](#). The addition of the 3-ethyl group will affect crystal packing, but it is reasonable to anticipate a melting point within this broad range, likely above 100°C. Experimental determination is essential for confirmation.
- Solubility: The molecule possesses both polar functional groups (the amide N-H and carbonyl C=O) and nonpolar regions (the bromophenyl ring and the ethyl group). This amphiphilic nature suggests it will be sparingly soluble in water but should exhibit good solubility in polar organic solvents. The related compound 5-bromooxindole is soluble in dimethylformamide (DMF)[\[3\]](#). Therefore, good solubility is expected in solvents such as DMF,

dimethyl sulfoxide (DMSO), and potentially soluble in moderately polar solvents like ethyl acetate and dichloromethane with some heating. It is expected to have low solubility in nonpolar solvents like hexanes.

Part 2: Spectroscopic Characterization Profile (Predicted)

No publicly available spectra for **5-Bromo-3-ethyl-1,3-dihydro-indol-2-one** were identified. The following sections describe the expected spectroscopic signatures based on its chemical structure and data from analogous compounds. These predictions serve as a guide for structural verification upon synthesis.

¹H NMR Spectroscopy (Predicted)

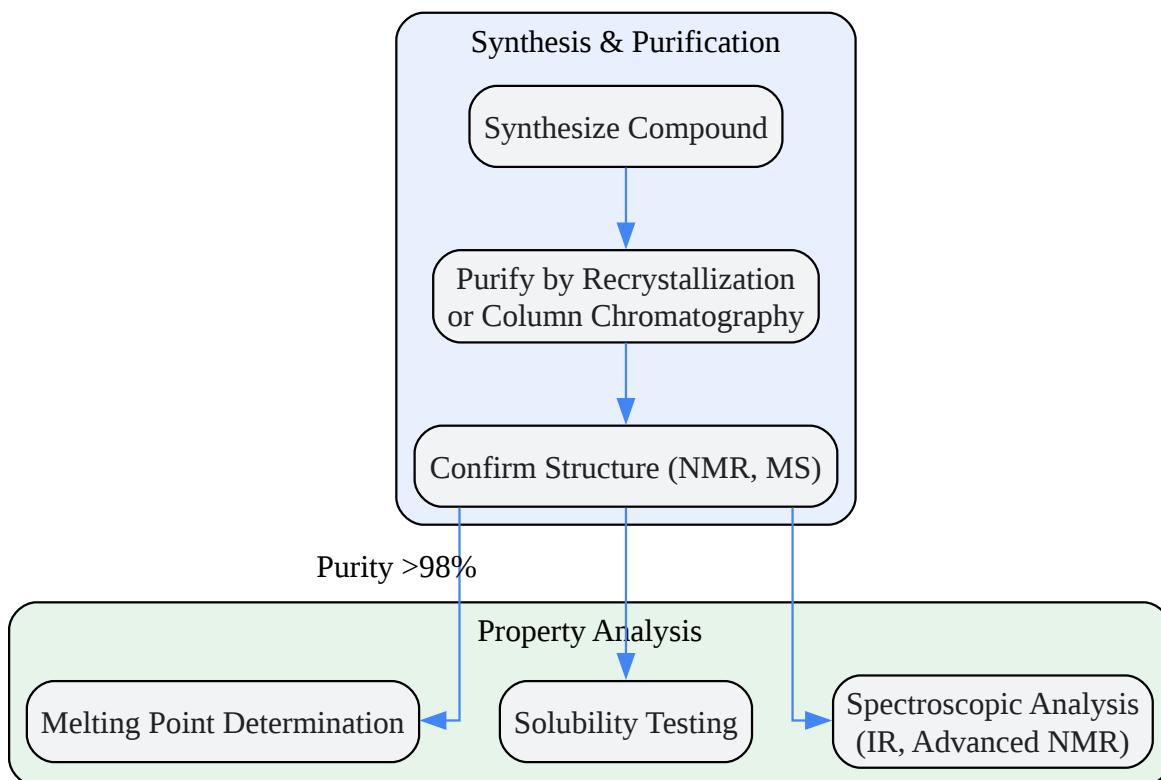
- Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~6.8-7.5 ppm). The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. The bromine at C5 will influence their precise chemical shifts.
- Amide Proton (1H, -NH-): A broad singlet is expected, typically downfield (~8.0-9.0 ppm), due to the deshielding effect of the adjacent carbonyl group. Its chemical shift can be highly dependent on solvent and concentration.
- Methine Proton (1H, -CH- at C3): A multiplet (likely a triplet or doublet of quartets) is expected for the proton at the chiral center C3, coupled to the N-H and the adjacent ethyl group. Its shift would be around 3.5-4.0 ppm.
- Ethyl Group Protons (5H, -CH₂CH₃):
 - Methylene (-CH₂-): A multiplet (quartet if only coupled to the methyl, but further split by the C3 proton) is expected around 1.8-2.2 ppm.
 - Methyl (-CH₃): A triplet is expected around 0.9-1.2 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy (Predicted)

- Carbonyl Carbon (-C=O): A signal in the downfield region, characteristic of a lactam carbonyl, is expected at ~175-180 ppm.
- Aromatic Carbons (6C): Six signals are expected in the aromatic region (~110-145 ppm). The carbon bearing the bromine (C5) will be significantly shifted, and its signal may be attenuated.
- Aliphatic Carbons (3C):
 - Methine Carbon (C3): A signal around 45-55 ppm.
 - Methylene Carbon (-CH₂-): A signal around 25-30 ppm.
 - Methyl Carbon (-CH₃): A signal in the upfield region, around 10-15 ppm.

Infrared (IR) Spectroscopy (Predicted)

- N-H Stretch: A moderate to sharp absorption band around 3200-3300 cm⁻¹, characteristic of the amide N-H group.
- C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
- C=O Stretch (Lactam): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹, which is highly characteristic of a five-membered lactam ring.
- C=C Aromatic Stretches: Multiple bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.


Mass Spectrometry (Predicted)

- Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. There will be two peaks of nearly equal intensity for the molecular ion: [M]⁺ at m/z ≈ 239 and [M+2]⁺ at m/z ≈ 241, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
- Fragmentation: Common fragmentation pathways would likely involve the loss of the ethyl group ([M-29]⁺) and potentially the loss of CO.

Part 3: Standardized Experimental Protocols

To address the absence of experimental data, this section provides detailed, self-validating protocols for determining the key physical properties of **5-Bromo-3-ethyl-1,3-dihydro-indol-2-one**.

Workflow for Physicochemical Property Determination

[Click to download full resolution via product page](#)

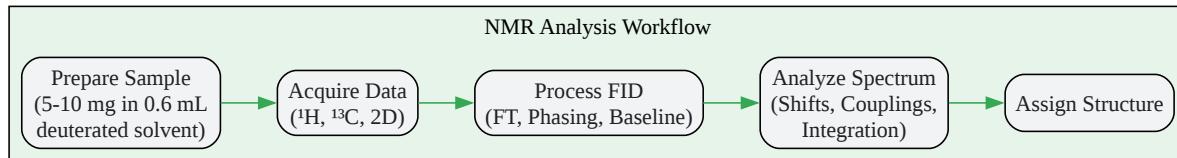
Caption: Experimental workflow for characterization.

Protocol 1: Melting Point Determination

- Objective: To determine the temperature range over which the solid compound transitions to a liquid.

- Methodology:
 - Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
 - Apparatus: Use a calibrated digital melting point apparatus.
 - Measurement:
 - Place the capillary tube in the apparatus.
 - Set a rapid heating rate (e.g., 10-15°C/min) for a preliminary, approximate measurement.
 - For an accurate measurement, repeat with a fresh sample. Heat rapidly to about 15°C below the approximate melting point.
 - Decrease the heating rate to 1-2°C/min.
 - Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts (T_2).
 - Reporting: The melting point is reported as the range T_1 - T_2 . A sharp melting range (< 2°C) is indicative of high purity.

Protocol 2: Solubility Determination


- Objective: To qualitatively and quantitatively assess the solubility in a range of common laboratory solvents.
- Methodology:
 - Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes, DMSO, DMF).[5][6][7]
 - Qualitative Assessment:

- To 1 mL of each solvent in a separate vial, add ~5 mg of the compound.
- Vortex or shake vigorously for 1 minute at room temperature.
- Visually classify as "soluble," "sparingly soluble," or "insoluble."
- Quantitative Assessment (for solvents where it appears soluble):
 - Prepare a saturated solution by adding an excess of the compound to a known volume of solvent (e.g., 5 mL).
 - Stir the suspension at a constant temperature (e.g., 25°C) for several hours to ensure equilibrium.
 - Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid.
 - Take a precise aliquot of the clear filtrate (e.g., 1 mL) and evaporate the solvent completely under vacuum.
 - Weigh the residual solid.
- Calculation: Calculate the solubility in mg/mL or mol/L.

Protocol 3: NMR Spectrum Acquisition

- Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
- Methodology:
 - Sample Preparation:
 - Weigh 5-10 mg of the purified compound.
 - Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for oxindoles to ensure solubility and clear visualization of the N-H proton.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Parameters (for a 400 MHz spectrometer):
 - ^1H NMR:
 - Spectral Width: ~16 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16
 - ^{13}C NMR:
 - Mode: Proton-decoupled
 - Spectral Width: ~250 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 5 seconds (longer delay needed for quaternary carbons)
 - Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS (0.00 ppm).

[Click to download full resolution via product page](#)

Caption: Standardized workflow for NMR analysis.

Part 4: Synthesis and Safety Considerations

Plausible Synthetic Route

While a specific published synthesis for **5-Bromo-3-ethyl-1,3-dihydro-indol-2-one** was not found, a chemically sound approach would involve the alkylation of 5-bromo-1,3-dihydro-indol-2-one (5-bromoindole). A common method involves deprotonating the oxindole at the C3 position using a suitable base (e.g., sodium hydride or lithium diisopropylamide) followed by quenching the resulting enolate with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

Safety and Handling

No specific safety data sheet (SDS) is available for **5-Bromo-3-ethyl-1,3-dihydro-indol-2-one**. Therefore, precautions must be based on data for structurally related compounds.

- 5-Bromoindole: Is classified as irritating to the eyes, respiratory system, and skin. It can be harmful if swallowed, inhaled, or in contact with skin.[3]
- 5-Bromoindole: Is also known to cause skin and serious eye irritation and may cause respiratory irritation.[8]

Recommended Precautions:

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.

This compound should be treated as a potentially hazardous chemical until toxicological properties have been thoroughly investigated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-3-ethyl-1,3-dihydro-indol-2-one physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272487#5-bromo-3-ethyl-1-3-dihydro-indol-2-one-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com